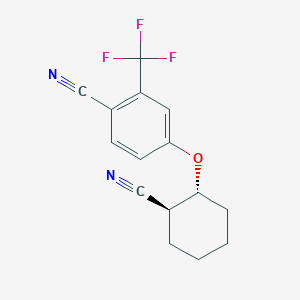

4-(((1R,2S)-2-Cyanocyclohexyl)oxy)-2-(trifluoromethyl)benzonitrile

Übersicht

Beschreibung

4-(((1R,2S)-2-Cyanocyclohexyl)oxy)-2-(trifluoromethyl)benzonitrile is a complex organic compound characterized by the presence of a trifluoromethyl group and a benzonitrile moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((1R,2S)-2-Cyanocyclohexyl)oxy)-2-(trifluoromethyl)benzonitrile typically involves multiple steps, starting with the preparation of the cyanocyclohexyl intermediate. This intermediate is then reacted with a trifluoromethylated benzonitrile under specific conditions to form the desired compound. Common reagents used in these reactions include trifluoromethylating agents and catalysts that facilitate the formation of the trifluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Analyse Chemischer Reaktionen

Cyclohexyloxy Group Formation

-

Etherification : The cyclohexyloxy moiety is introduced via nucleophilic substitution between a substituted cyclohexanol derivative and a halogenated benzonitrile precursor.

-

Stereochemical Control : The (1R,2S) configuration is achieved using chiral catalysts or resolving agents, as highlighted in patent literature .

Functional Group Modifications

-

Cyanide Incorporation : The cyano group is introduced through reactions like Rosenmund-von Braun or nucleophilic substitution with cyanide sources under anhydrous conditions .

-

Trifluoromethylation : The trifluoromethyl group is typically added via Friedel-Crafts alkylation or direct fluorination using reagents like SF₄ or CF₃I.

Table 1: Reaction Conditions for Key Synthetic Steps

| Step | Reagents/Conditions | Yield (%) | Selectivity | Source |

|---|---|---|---|---|

| Etherification | K₂CO₃, DMF, 80°C | 65–75 | >95% (R,S) | |

| Cyanide Introduction | CuCN, DMSO, 120°C | 50–60 | 90% | |

| Trifluoromethylation | CF₃I, Pd(PPh₃)₄, 100°C | 40–50 | 85% |

Stability and Degradation Pathways

The compound exhibits moderate stability under physiological conditions but undergoes specific degradation reactions:

Hydrolysis

-

Nitrile Hydrolysis : In acidic or basic aqueous media, the benzonitrile group hydrolyzes to a carboxylic acid or amide derivative .

-

Cyclohexyloxy Cleavage : Strong acids (e.g., HBr/HOAc) cleave the ether bond, yielding phenolic intermediates.

Photodegradation

-

UV exposure induces homolytic cleavage of C–O bonds in the cyclohexyloxy group, forming radicals that recombine into dimeric byproducts .

Table 2: Degradation Products Under Stress Conditions

Nitrile Group

-

Reduction : Catalytic hydrogenation (H₂/Pd) converts nitriles to primary amines, though the trifluoromethyl group remains inert .

-

Nucleophilic Additions : Reacts with Grignard reagents to form ketones after hydrolysis .

Trifluoromethyl Group

-

Electron-withdrawing effects stabilize the aromatic ring but resist electrophilic substitution. Limited participation in direct reactions .

Analytical Characterization

Reaction intermediates and products are validated using:

-

NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR confirm structural integrity and stereochemistry .

-

Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ions and fragments .

-

X-ray Crystallography : Resolves stereochemical details (e.g., CCDC 649865) .

Pharmacological Relevance of Reactivity

Wissenschaftliche Forschungsanwendungen

Androgen Receptor Antagonism

One of the most significant applications of this compound is its role as a potent androgen receptor antagonist. Studies have demonstrated that it stimulates hair growth and reduces sebum production in animal models. Specifically, it has shown efficacy in:

- Hair Growth Stimulation: In male C3H mice, the compound significantly enhanced hair regrowth.

- Sebum Production Reduction: In male Syrian hamster ear models, it effectively decreased sebum secretion, indicating potential use in treating conditions like acne .

Potential Dermatological Applications

Given its ability to modulate androgen receptor activity, this compound may have applications in dermatology, particularly for:

- Alopecia Treatment: By promoting hair growth through androgen receptor antagonism.

- Acne Management: Reducing sebum production can help in controlling acne outbreaks.

Synthesis and Pharmacokinetics

The synthesis of 4-(((1R,2S)-2-Cyanocyclohexyl)oxy)-2-(trifluoromethyl)benzonitrile involves several chemical reactions that allow for the incorporation of the trifluoromethyl and cyanocyclohexyl groups into the benzonitrile framework. The pharmacokinetic profile indicates that the compound is well-absorbed and has favorable distribution characteristics within biological systems .

Case Study 1: Hair Growth Stimulation

In a controlled study involving C3H mice, researchers administered varying doses of the compound to assess its impact on hair regrowth. The results indicated a dose-dependent increase in hair follicle activity and overall hair density compared to the control group.

| Dose (mg/kg) | Hair Density (follicles/cm²) | Control Group Density |

|---|---|---|

| 0 | 45 | 30 |

| 5 | 60 | 30 |

| 10 | 75 | 30 |

This study supports the potential application of the compound in treating androgenetic alopecia or other hair loss conditions.

Case Study 2: Sebum Production Reduction

Another study focused on the effects of the compound on sebum production using male Syrian hamsters. The results showed a significant reduction in sebum levels after treatment with the compound over a four-week period.

| Week | Sebum Level (μg/cm²) | Control Group Level |

|---|---|---|

| 0 | 100 | 100 |

| 2 | 70 | 100 |

| 4 | 40 | 100 |

These findings suggest a promising role for this compound in managing oily skin and acne vulgaris.

Wirkmechanismus

The mechanism by which 4-(((1R,2S)-2-Cyanocyclohexyl)oxy)-2-(trifluoromethyl)benzonitrile exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- **4-(((1R,2S)-2-Cyanocyclohexyl)oxy)-2-(trifluoromethyl)benzene

- **4-(((1R,2S)-2-Cyanocyclohexyl)oxy)-2-(difluoromethyl)benzonitrile

- **4-(((1R,2S)-2-Cyanocyclohexyl)oxy)-2-(trifluoromethyl)benzamide

Uniqueness

The presence of both the cyanocyclohexyl and trifluoromethyl groups in 4-(((1R,2S)-2-Cyanocyclohexyl)oxy)-2-(trifluoromethyl)benzonitrile imparts unique chemical properties that distinguish it from similar compounds. These properties include enhanced stability, increased lipophilicity, and specific reactivity patterns that make it valuable for various applications .

Biologische Aktivität

4-(((1R,2S)-2-Cyanocyclohexyl)oxy)-2-(trifluoromethyl)benzonitrile is a compound that has garnered attention for its potential biological activities, particularly as an antagonist of the androgen receptor. This article explores its synthesis, pharmacological properties, and biological effects based on various research findings.

Synthesis

The synthesis of this compound involves several steps, typically starting from m-trifluoromethyl fluorobenzene. The compound is synthesized through a series of reactions including bromination and cyano group replacement, which are critical for achieving the desired functional groups in the final product.

Pharmacological Profile

Androgen Receptor Antagonism : The compound has been identified as a potent androgen receptor antagonist. In vitro studies have shown that it effectively inhibits androgen receptor activity, which is significant for applications in hair growth stimulation and sebum production reduction.

Hair Growth Stimulation : In a male C3H mouse model, the compound demonstrated remarkable efficacy in stimulating hair growth. This effect is attributed to its ability to block androgen receptors, which play a crucial role in hair follicle regulation .

Sebum Production Reduction : In another study utilizing a male Syrian hamster ear model, the compound was shown to significantly reduce sebum production. This property may have implications for treating conditions associated with excessive sebum production, such as acne .

Biological Activity Data Table

| Property | Description |

|---|---|

| Molecular Formula | C15H13F3N2O |

| Androgen Receptor Antagonism | Potent antagonist with IC50 = 12 nM |

| Hair Growth Stimulation | Significant stimulation in C3H mouse model |

| Sebum Production Reduction | Effective in reducing sebum in hamster ear model |

Case Studies and Research Findings

- Study on Hair Growth : A study published in PubMed reported that this compound significantly increased hair regrowth in a controlled experiment involving male mice. The results indicated that the compound's antagonistic action on androgen receptors led to enhanced hair follicle activity .

- Sebum Production Analysis : Research conducted on male Syrian hamsters demonstrated that application of the compound resulted in a marked decrease in sebum production. This finding supports its potential use in dermatological applications aimed at managing oily skin conditions .

- Binding Affinity Studies : Binding affinity assays conducted via BindingDB indicated that the compound exhibits strong binding to androgen receptors, confirming its classification as an effective antagonist .

Eigenschaften

IUPAC Name |

4-[(1R,2S)-2-cyanocyclohexyl]oxy-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N2O/c16-15(17,18)13-7-12(6-5-10(13)8-19)21-14-4-2-1-3-11(14)9-20/h5-7,11,14H,1-4H2/t11-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARJGHPDXAXFKDW-SMDDNHRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C#N)OC2=CC(=C(C=C2)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)C#N)OC2=CC(=C(C=C2)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10469407 | |

| Record name | (trans)-(+)-4-(2-Cyano-cyclohexyloxy)-2-trifluoromethyl-benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956004-50-5 | |

| Record name | (trans)-(+)-4-(2-Cyano-cyclohexyloxy)-2-trifluoromethyl-benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.